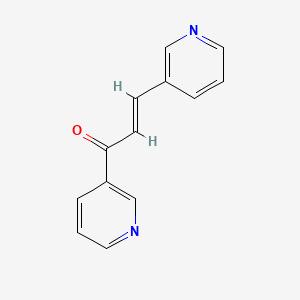

1,3-Di(pyridin-3-yl)prop-2-en-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H10N2O |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

(E)-1,3-dipyridin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C13H10N2O/c16-13(12-4-2-8-15-10-12)6-5-11-3-1-7-14-9-11/h1-10H/b6-5+ |

InChI-Schlüssel |

KXLMRYRHYQJMHE-AATRIKPKSA-N |

Isomerische SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CN=CC=C2 |

Kanonische SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to 1,3-Di(pyridin-3-yl)prop-2-en-1-one

The primary method for synthesizing 1,3-di(pyridin-3-yl)prop-2-en-1-one is the Claisen-Schmidt condensation, a reliable and widely used reaction in organic chemistry.

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with a carbonyl compound that lacks an α-hydrogen. In the synthesis of 1,3-di(pyridin-3-yl)prop-2-en-1-one, this typically involves the reaction of 3-acetylpyridine (B27631) with pyridine-3-carboxaldehyde. This reaction is a type of crossed aldol (B89426) condensation. doubtnut.combyjus.com

The general reaction is as follows:

Pyridine-3-carboxaldehyde + 3-Acetylpyridine → 1,3-Di(pyridin-3-yl)prop-2-en-1-one

This condensation is usually carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695). The base deprotonates the α-carbon of the ketone (3-acetylpyridine) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (pyridine-3-carboxaldehyde). Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, 1,3-di(pyridin-3-yl)prop-2-en-1-one. google.com

An analogous reaction is the synthesis of pyridinyl analogues of dibenzylideneacetone (B150790) (pyr-dba), where substituted nicotinaldehyde is condensed with acetone (B3395972) in the presence of potassium carbonate in a toluene-ethanol-water solvent system. rsc.org This highlights the versatility of the Claisen-Schmidt condensation in preparing various pyridine-containing propenones.

Researchers have explored various strategies to optimize the synthesis of chalcones and related compounds, which can be applied to the synthesis of 1,3-di(pyridin-3-yl)prop-2-en-1-one.

Solvent Effects: The choice of solvent can significantly impact the reaction yield and rate. While ethanol is commonly used, other solvents and solvent systems, such as polyethylene (B3416737) glycol (PEG-400), have been investigated as recyclable and environmentally friendly alternatives. researchgate.net

Catalysis: The use of different catalysts can improve the efficiency of the condensation. While traditional bases like NaOH and KOH are effective, other catalysts, including solid-supported catalysts and biocatalysts, are being explored to facilitate easier separation and recycling. chemscene.com

Temperature: The reaction is typically carried out at room temperature or with gentle heating. researchgate.netnih.gov The optimal temperature depends on the specific reactants and catalyst used.

Microwave/Ultrasound Assistance: Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions. researchgate.netnih.gov These techniques can significantly reduce reaction times and improve yields in Claisen-Schmidt condensations by providing uniform and efficient heating. nih.govmdpi.com

Synthesis of Chemically Related Pyridine-Based Prop-2-en-1-one Intermediates and Analogs

The synthesis of various pyridine-based propenone intermediates and analogs provides valuable building blocks for the construction of more complex molecules.

3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. google.com It is commonly prepared by the reaction of 3-acetylpyridine with Gold's reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride). orgsyn.orgtcichemicals.com This reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) in methanol, and proceeds with high yield. google.com

An alternative method involves the refluxing of a mixture of 3-acetylpyridine and tris(dimethylamino)methane (B1293549) in benzene. prepchem.com

Below is a table summarizing the synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one:

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 3-Acetylpyridine, Gold's Reagent | Sodium methoxide, Methanol, Reflux | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 80% | google.com |

| 3-Acetylpyridine, Tris(dimethylamino)methane | Benzene, Reflux | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Not specified | prepchem.com |

Pyridine-3-carboxaldehyde and its derivatives are versatile starting materials for the synthesis of a wide range of pyridine-containing compounds. For instance, the condensation of substituted nicotinaldehyde with acetone yields pyridinyl analogues of dibenzylideneacetone. rsc.org Similarly, the condensation of pyrene-1-carbaldehyde with acetophenone (B1666503) produces 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one. researchgate.netnih.gov These reactions demonstrate the broad applicability of condensation reactions in generating diverse molecular scaffolds.

Chemical Derivatization and Scaffold Transformation Pathways

The 1,3-di(pyridin-3-yl)prop-2-en-1-one scaffold can be chemically modified to create a variety of derivatives with different properties and potential applications. The α,β-unsaturated ketone functionality is a key feature that allows for various chemical transformations.

For example, the pyridine (B92270) rings can undergo substitution reactions, and the double bond can participate in addition reactions. The carbonyl group can also be a site for various chemical modifications. The derivatization of similar chalcone (B49325) structures has been extensively studied, leading to the synthesis of new compounds with a wide range of biological activities.

The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives is an example of how the pyridine-containing scaffold can be transformed into more complex heterocyclic systems with potential antibacterial activity. nih.gov

Cyclization Reactions Leading to Novel Heterocyclic Systems

The α,β-unsaturated keto functionality in 1,3-di(pyridin-3-yl)prop-2-en-1-one is a key feature that enables its participation in various cyclization reactions to form a diverse range of heterocyclic systems. These reactions often proceed through initial Michael addition followed by intramolecular condensation.

Pyrazolines: Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized from chalcones. nih.gov The reaction of 1,3-di(pyridin-3-yl)prop-2-en-1-one with hydrazine (B178648) derivatives is a common method for pyrazoline synthesis. organic-chemistry.orgacs.org The reaction typically proceeds through the condensation of hydrazine with the α,β-unsaturated carbonyl system, followed by cyclization. organic-chemistry.orgcsic.es The specific reaction conditions and the nature of the hydrazine derivative can influence the final product. acs.org

Table 1: Synthesis of Pyrazoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 1,3-Di(pyridin-3-yl)prop-2-en-1-one | Hydrazine Hydrate | Acetic Acid | 3,5-di(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | acs.org |

Isoxazoles: Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The synthesis of isoxazoles from chalcones can be achieved through their reaction with hydroxylamine. researchgate.netgoogle.com This reaction involves the formation of an oxime intermediate, which then undergoes cyclization to yield the isoxazole (B147169) ring. organic-chemistry.orgmdpi.com The regioselectivity of the cyclization can be influenced by the reaction conditions. nih.gov

Table 2: Synthesis of Isoxazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

|---|

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The reaction of 1,3-di(pyridin-3-yl)prop-2-en-1-one with urea (B33335) or thiourea (B124793) in the presence of a base is a common route to synthesize pyrimidine (B1678525) derivatives. scirp.org This reaction proceeds via a Michael addition followed by cyclocondensation.

Table 3: Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 1,3-Di(pyridin-3-yl)prop-2-en-1-one | Urea | Potassium Hydroxide | 4,6-Di(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidin-2-one | scirp.org |

Pyridines: Substituted pyridines can be synthesized from chalcones through various methods. One common approach involves the reaction of the chalcone with a compound containing an active methylene (B1212753) group and an amino group, such as β-aminocrotononitrile, in the presence of a catalyst. nih.govorganic-chemistry.orgacs.org This multicomponent reaction leads to the formation of highly substituted pyridine derivatives. nih.govorganic-chemistry.orgacs.orgnih.gov

Table 4: Synthesis of Pyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product | Reference |

|---|

Pyrroles: Pyrroles, five-membered aromatic heterocyclic compounds, can be synthesized from chalcones through reactions that introduce a nitrogen atom and facilitate cyclization. organic-chemistry.orgnih.gov One method involves the reaction of the chalcone with an amino acid, such as glycine, in the presence of a base. acs.orgnih.govrsc.org

Table 5: Synthesis of Pyrrole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

|---|

Strategies for Further Functionalization of the Chalcone Core Structure

The core structure of 1,3-di(pyridin-3-yl)prop-2-en-1-one offers several sites for further functionalization, allowing for the synthesis of a wide array of derivatives.

The primary sites for functionalization include:

The Pyridine Rings: The pyridine rings can undergo electrophilic substitution reactions, although the nitrogen atom deactivates the ring towards electrophilic attack. However, functionalization can be achieved under specific conditions or by pre-functionalizing the starting materials. Nucleophilic substitution reactions on the pyridine rings are also possible, particularly with the introduction of a good leaving group.

The Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol, which can then be further derivatized. It can also react with various nucleophiles, such as Grignard reagents or organolithium compounds, to introduce new carbon-carbon bonds.

The α,β-Unsaturated System: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding saturated ketone. It is also susceptible to Michael addition reactions with a wide range of nucleophiles, introducing functionality at the β-position. Epoxidation of the double bond can lead to the formation of an epoxide, which can be opened by various nucleophiles to introduce two new functional groups.

C-H Functionalization: Recent advances in C-H activation chemistry provide opportunities for the direct functionalization of C-H bonds within the chalcone scaffold, offering a more atom-economical approach to derivatization. mdpi.comacs.org

Studies on Keto-Enol Tautomerism within the Chalcone System

Chalcones, including 1,3-di(pyridin-3-yl)prop-2-en-1-one, can exhibit keto-enol tautomerism. mdpi.comnih.gov This involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of an enol isomer. The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. nih.govnih.govresearchgate.net

In the case of 1,3-di(pyridin-3-yl)prop-2-en-1-one, the presence of the two pyridine rings can influence the tautomeric equilibrium. The nitrogen atoms in the pyridine rings can participate in hydrogen bonding, which may stabilize one tautomer over the other. Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, are commonly used to study the keto-enol tautomerism in chalcones. mdpi.comnih.gov Computational studies can also provide insights into the relative stabilities of the tautomers. nih.gov The position of the tautomeric equilibrium can have a significant impact on the reactivity and biological activity of the compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, bonding, and connectivity of atoms within a molecule. For 1,3-Di(pyridin-3-yl)prop-2-en-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for a complete structural assignment.

The ¹H NMR spectrum would exhibit distinct signals for the protons on the two pyridine (B92270) rings and the vinylic protons of the propenone bridge. The protons on the pyridine rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their specific chemical shifts and splitting patterns would be influenced by their position relative to the nitrogen atom and the propenone substituent. The two vinylic protons (α and β to the carbonyl group) would likely appear as doublets, with a large coupling constant characteristic of a trans configuration.

Table 1: Predicted ¹H NMR Data for 1,3-Di(pyridin-3-yl)prop-2-en-1-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridinyl-H | 7.0 - 9.0 | m | - |

| Vinylic-H (α) | 7.0 - 7.5 | d | ~15-18 |

| Vinylic-H (β) | 7.5 - 8.0 | d | ~15-18 |

Note: This is a predicted table based on the chemical structure. Actual experimental data is required for definitive assignments.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in 1,3-Di(pyridin-3-yl)prop-2-en-1-one would give rise to a distinct signal. The carbonyl carbon of the ketone is expected to resonate significantly downfield, typically in the range of 185-195 ppm. The carbons of the pyridine rings and the vinylic carbons would appear in the aromatic and olefinic regions (approximately 120-160 ppm).

Although a specific experimental ¹³C NMR spectrum for 1,3-Di(pyridin-3-yl)prop-2-en-1-one is not available in the provided search results, analysis of related structures suggests the expected chemical shift regions.

Table 2: Predicted ¹³C NMR Data for 1,3-Di(pyridin-3-yl)prop-2-en-1-one

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 185 - 195 |

| Pyridinyl-C | 120 - 160 |

| Vinylic-C | 120 - 145 |

Note: This is a predicted table based on the chemical structure. Actual experimental data is required for definitive assignments.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the pyridine rings and the propenone bridge. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. nih.govmdpi.com This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govmdpi.com This technique is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the vinylic protons to the carbonyl carbon and the carbons of the pyridine rings.

The application of these 2D NMR techniques would be essential for the definitive and unambiguous assignment of all proton and carbon signals of 1,3-Di(pyridin-3-yl)prop-2-en-1-one. nih.govmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 1,3-Di(pyridin-3-yl)prop-2-en-1-one would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1650-1680 cm⁻¹. The C=C stretching vibration of the propenone double bond would likely appear in the region of 1600-1640 cm⁻¹. The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine rings would also be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic and vinylic protons would be seen above 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for 1,3-Di(pyridin-3-yl)prop-2-en-1-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aromatic/vinylic) | 3000 - 3100 | Medium |

| C=O (ketone) | 1650 - 1680 | Strong |

| C=C (alkene) | 1600 - 1640 | Medium |

| C=C, C=N (pyridine) | 1400 - 1600 | Medium-Strong |

Note: This is a predicted table based on the chemical structure. Actual experimental data is required for definitive assignments.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. For 1,3-Di(pyridin-3-yl)prop-2-en-1-one, the C=C double bond of the propenone bridge would be expected to show a strong signal in the Raman spectrum. The symmetric breathing modes of the pyridine rings would also be prominent. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

While specific experimental Raman data for 1,3-Di(pyridin-3-yl)prop-2-en-1-one is not available in the searched literature, the analysis of related compounds suggests that the key vibrational modes would be readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining molecular weight and deducing the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition. nih.govnih.gov For 1,3-Di(pyridin-3-yl)prop-2-en-1-one, with a molecular formula of C₁₄H₁₁N₂O, the theoretical exact mass can be calculated. This precise mass measurement is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

HRMS analysis of the compound would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the m/z of the resulting molecular ion. The experimentally determined exact mass is then compared to the theoretical value to confirm the elemental formula. For instance, a study on the related compound (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one (C₁₃H₁₀N₂O₂) reported a molecular ion peak at an m/z of 226, corresponding to its nominal mass. iucr.org HRMS would refine this to a highly precise value, confirming the C₁₃H₁₀N₂O₂ composition and ruling out other possibilities.

Table 1: Theoretical Exact Mass for 1,3-Di(pyridin-3-yl)prop-2-en-1-one

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₁₄H₁₁N₂O | ¹²C, ¹H, ¹⁴N, ¹⁶O | 223.0871 |

Note: The table presents the calculated monoisotopic mass.

In addition to determining the molecular weight, mass spectrometry can be used to confirm a molecule's structure by analyzing its fragmentation pattern. nih.govnih.gov When the molecular ion is subjected to energy (e.g., through collision-induced dissociation in MS/MS experiments), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For 1,3-di(pyridin-3-yl)prop-2-en-1-one, the fragmentation would likely involve characteristic cleavages of the α,β-unsaturated ketone core and the pyridyl rings. Key fragmentation pathways could include:

Cleavage adjacent to the carbonyl group: Loss of a pyridin-3-yl radical (C₅H₄N•) or a pyridin-3-ylcarbonyl cation ([C₅H₄NCO]⁺).

Retro-Diels-Alder type fragmentation of the pyridyl rings.

Cleavage of the propenone linker: Breakage of the C-C single and double bonds in the three-carbon chain.

By piecing together the masses of the observed fragment ions, a detailed structural picture can be assembled, confirming the connectivity of the two pyridin-3-yl rings to the propenone linker. researchgate.net

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net It provides definitive proof of molecular structure and offers detailed insights into bonding and intermolecular interactions. While a crystal structure for 1,3-di(pyridin-3-yl)prop-2-en-1-one is not available in the search results, the analysis of a closely related isomer, (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one (a tautomer of 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione), provides an excellent illustration of the data obtained. iucr.orgnih.goviucr.org

The primary output of a crystal structure determination is a set of atomic coordinates, from which precise geometric parameters can be calculated. soton.ac.ukrsc.org This data provides deep insight into the molecule's electronic structure. In the crystal structure of the related compound, (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, specific bond lengths and angles were determined with high precision. iucr.org

Table 2: Selected Bond and Torsion Angles from a Related Crystal Structure

| Parameter | Description | Value | Reference |

| Bond Length | C=C | 1.3931 (17) Å | iucr.orgnih.gov |

| Bond Length | C1—O1 | 1.2871 (14) Å | iucr.org |

| Bond Length | C3—O2 | 1.3041 (14) Å | iucr.org |

| Torsion Angle | Dihedral angle between pyridyl rings | 7.45 (7)° | iucr.orgnih.gov |

| Torsion Angle | Dihedral angle (core and pyridin-2-yl) | 8.91 (7)° | iucr.orgnih.gov |

| Torsion Angle | Dihedral angle (core and pyridin-3-yl) | 15.88 (6)° | iucr.orgnih.gov |

Note: Data is for (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one. The numbering C1, O1, C3, O2 refers to the atoms in the original publication.

These values indicate twists in the molecule, with the pyridyl rings not being coplanar with the central enone-like core. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties and chromophoric behavior of chalcones and their heteroaromatic analogs, such as 1,3-di(pyridin-3-yl)prop-2-en-1-one, are effectively characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides valuable insights into the electronic transitions within the molecule, which are influenced by its structural and electronic features.

For 1,3-di(pyridin-3-yl)prop-2-en-1-one, the presence of the two pyridine rings, which are heteroaromatic systems, is expected to significantly influence its electronic absorption characteristics compared to phenyl-substituted chalcones. The nitrogen atom in the pyridine ring can participate in the conjugated system, potentially leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The chromophoric system of 1,3-di(pyridin-3-yl)prop-2-en-1-one, featuring electron-accepting carbonyl groups and the π-systems of the pyridine rings, creates a "push-pull" electronic structure. acs.orgmdpi.com This arrangement facilitates ICT from the electron-donating parts of the molecule to the electron-accepting parts upon photoexcitation, which is a key factor in determining the color and photophysical properties of such compounds. researchgate.net

A study on various substituted chalcones recorded their UV absorption spectra in dimethylformamide, showing maximum absorption values (λmax) for n-π* transitions in the range of 347-389 nm and for π-π* transitions between 260-297 nm. biointerfaceresearch.com For other chalcone (B49325) derivatives, λmax values were observed in the range of 312-327 nm. researchgate.net These findings provide a likely range for the absorption maxima of 1,3-di(pyridin-3-yl)prop-2-en-1-one.

Table 1: General UV-Vis Absorption Characteristics of Chalcone Derivatives

| Chalcone Type | Solvent | Typical λmax (Band I) | Typical λmax (Band II) | Electronic Transition(s) |

| General Chalcones | Various | 220–270 nm | 340–390 nm | π → π* and n → π |

| Substituted Chalcones | Dimethylformamide | 260–297 nm | 347–389 nm | π → π and n → π* |

| 4-Esterchalcones | Acetonitrile | - | 312–327 nm | Not specified |

This table presents generalized data for chalcone derivatives to provide context, as specific data for 1,3-Di(pyridin-3-yl)prop-2-en-1-one is not available in the cited literature.

The study of the photophysical properties of heteroaryl chalcones is an active area of research, with applications in materials science, such as for laser dyes and optoelectronic devices, due to their significant solvatochromic and fluorescent properties. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules in the chalcone (B49325) family, DFT is routinely used to predict geometry, electronic behavior, and spectroscopic features. In a study where 1,3-Di(pyridin-3-yl)prop-2-en-1-one was synthesized, DFT calculations were noted as part of the broader research methodology to investigate non-covalent interactions and geometries. st-andrews.ac.uk The methods involved DFT with corrections for dispersion interactions (via the D3 model), a technique designed to provide good accuracy for such molecular systems. st-andrews.ac.uk

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For 1,3-Di(pyridin-3-yl)prop-2-en-1-one, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Such studies on related chalcones confirm that the α,β-unsaturated carbonyl system typically adopts a planar configuration, but the rotational freedom of the two pyridyl rings allows for various conformations.

While specific optimized geometric parameters for 1,3-Di(pyridin-3-yl)prop-2-en-1-one are not available in the reviewed literature, the table below illustrates the type of data that would be generated from such a DFT analysis.

Table 1: Illustrative Data Table for Optimized Geometric Parameters (Note: The following data is for illustrative purposes and is not based on actual reported values for 1,3-Di(pyridin-3-yl)prop-2-en-1-one.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C=C (enone) | ~1.35 Å |

| Bond Length | C-C (enone) | ~1.48 Å |

| Dihedral Angle | Pyridyl Ring 1 - Enone Plane | Varies |

The electronic properties of a molecule are key to its reactivity and function. DFT is used to calculate the energies and shapes of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests a molecule is more reactive and can be more easily excited.

The Molecular Electrostatic Potential (MEP) surface is another important descriptor, which maps the electrostatic potential onto the electron density surface. It helps visualize the charge distribution and identify regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. For 1,3-Di(pyridin-3-yl)prop-2-en-1-one, the nitrogen atoms of the pyridine (B92270) rings and the oxygen atom of the carbonyl group would be expected to be regions of negative potential (electron-rich), while the hydrogen atoms would show positive potential.

Table 2: Illustrative Data Table for Electronic Properties (Note: The following data is for illustrative purposes and is not based on actual reported values for 1,3-Di(pyridin-3-yl)prop-2-en-1-one.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |

FMO analysis and MEP maps are instrumental in predicting a molecule's reactivity. The HOMO region indicates the site for electrophilic attack (nucleophilic character), while the LUMO region indicates the site for nucleophilic attack (electrophilic character). In 1,3-Di(pyridin-3-yl)prop-2-en-1-one, the electron-rich pyridine rings and carbonyl oxygen would be likely nucleophilic centers. The carbonyl carbon and the β-carbon of the enone system are expected to be primary electrophilic sites, susceptible to nucleophilic attack. This pattern of reactivity is characteristic of chalcones.

Theoretical vibrational frequency calculations using DFT are a standard method to aid in the interpretation of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and assign specific peaks to the vibrations of functional groups. Key vibrational modes for this molecule would include the C=O stretch, C=C stretch, and various C-H and C-N stretching and bending modes from the pyridyl rings.

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These theoretical predictions are a valuable tool for assigning signals in experimental NMR spectra, especially for complex molecules where signal overlap and complex splitting patterns can make assignments ambiguous.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT is excellent for static properties, MD provides insight into the dynamic behavior, conformational changes, and interactions of a molecule with its environment (e.g., a solvent).

In the supplementary material of a study that synthesized 1,3-Di(pyridin-3-yl)prop-2-en-1-one, the use of an intermolecular force field (xTB-IFF) based on the GFN1-xTB electronic structure was mentioned for molecular dynamics simulations. st-andrews.ac.uk The simulations described used a timestep of 2 femtoseconds. st-andrews.ac.uk Although these simulations were performed on a more complex system involving this molecule's derivatives, it demonstrates the applicability of MD to study the dynamics of such compounds. For 1,3-Di(pyridin-3-yl)prop-2-en-1-one, MD simulations could be used to explore its conformational landscape in solution, study its interaction with biological macromolecules, or understand its aggregation behavior. However, specific MD simulation studies and their results focusing solely on this compound are not available in the surveyed literature.

Exploration of Conformational Dynamics and Molecular Stability

The conformational landscape of 1,3-Di(pyridin-3-yl)prop-2-en-1-one is characterized by the rotational freedom around the single bonds connecting the pyridine rings to the central propenone backbone. Theoretical calculations, often employing Density Functional Theory (DFT), are used to identify the most stable conformers. The molecule generally adopts a planar or near-planar arrangement of the propenone bridge, which is conjugated. However, the pyridine rings can exhibit varying dihedral angles with respect to this central unit.

Studies on analogous compounds, such as 1,3-di(pyridin-2-yl)propane-1,3-dione, reveal that twists are evident in the molecule, with dihedral angles between the central core and the pyridyl rings being notable. researchgate.netiucr.org For instance, in one study, the dihedral angles between the central C3O2 core and the pyridin-2-yl and pyridin-3-yl rings were found to be 8.91 (7)° and 15.88 (6)°, respectively. researchgate.netiucr.org The stability of different conformers is influenced by a delicate balance of steric hindrance between the aromatic rings and the electronic effects of conjugation. The polarity of the surrounding medium can also significantly impact conformational preferences, an effect observed in related fluorinated alkanes. soton.ac.uk

Analysis of Intermolecular Interactions in Varied Environments

The intermolecular interactions of 1,3-Di(pyridin-3-yl)prop-2-en-1-one are crucial for understanding its solid-state packing and behavior in solution. The presence of nitrogen atoms in the pyridine rings allows for the formation of hydrogen bonds with protic solvents or other hydrogen bond donors. In the solid state, π-π stacking interactions between the aromatic pyridine rings are a significant stabilizing force.

For a related compound, 1,3-di(pyridin-2-yl)propane-1,3-dione, supramolecular chains are formed in the crystal lattice, mediated by π(pyridin-2-yl)–π(pyridin-3-yl) interactions with an inter-centroid distance of 3.7662 (9) Å. researchgate.netiucr.org The analysis of Hirshfeld surfaces and 2D fingerprint plots for similar molecules like 3-(Pyridin-3-yl)propionic acid has revealed that H···H, H···O, and C···H contacts are the dominant intermolecular interactions. researchgate.net The calculated electrostatic potential can also provide insights, indicating regions of the molecule that are prone to attractive or repulsive interactions. researchgate.netiucr.org These non-covalent interactions are fundamental to the crystal engineering of such compounds and their potential applications in materials science.

Derivation and Interpretation of Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations provide a suite of parameters that describe the electronic structure and reactivity of 1,3-Di(pyridin-3-yl)prop-2-en-1-one. These descriptors are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | -5.8 | -1.5 | 4.3 | DFT/B3LYP |

| (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | -5.9 | -1.4 | 4.5 | DFT/B3LYP |

Development of Structure-Reactivity Relationship (SRR) Models

Structure-Reactivity Relationship (SRR) models aim to establish a quantitative correlation between the chemical structure of a series of compounds and their reactivity. For derivatives of 1,3-Di(pyridin-3-yl)prop-2-en-1-one, SRR studies can be developed by systematically modifying the substituents on the pyridine rings and observing the effect on their chemical properties.

The quantum chemical parameters discussed in the previous section serve as the numerical descriptors of the molecular structure. By correlating these parameters with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), predictive models can be constructed. For instance, the rate of a reaction might be correlated with the HOMO or LUMO energy, or a combination of several descriptors. These models are valuable for designing new derivatives with tailored reactivity for specific applications, such as in catalysis or as intermediates in organic synthesis. The pyridin-3-yl group can act as a hydrogen bond acceptor and engage in π-stacking interactions, which are important features for biological activity and can be modulated by structural modifications. vulcanchem.com

Research Applications and Broader Chemical Significance

Role as a Versatile Building Block in Complex Organic Synthesis

The chalcone (B49325) framework is a well-established building block in organic synthesis, and 1,3-Di(pyridin-3-yl)prop-2-en-1-one and its derivatives are no exception. These compounds serve as versatile intermediates for the construction of a wide array of nitrogen-containing heterocyclic compounds. The reactivity of the α,β-unsaturated ketone moiety allows for various transformations, making it a valuable precursor.

For instance, related enaminone derivatives such as (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one are utilized as key intermediates in the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines. Similarly, (2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one serves as a reagent for synthesizing oxindole-linked indolyl-pyrimidine derivatives. pharmaffiliates.com The general strategy often involves leveraging the chalcone structure to participate in cyclization reactions, highlighting its utility in building intricate molecular architectures. The presence of the pyridyl groups offers additional sites for functionalization or coordination, further expanding its synthetic potential.

Strategies for the Design and Discovery of Novel Chemical Entities and Lead Compounds

The design of new molecules with specific functions is a cornerstone of medicinal and materials chemistry. A common strategy involves the modification of known chemical scaffolds to enhance or introduce new properties. The introduction of pyridine (B92270) rings into the chalcone structure is a deliberate design choice aimed at creating novel and potent chemical entities. nih.gov Pyridine-based chalcones are actively investigated as potential lead compounds for drug discovery. nih.gov

A significant example of this strategy is the use of the related compound, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, as a synthetic intermediate in the preparation of analogues of Imatinib and in the synthesis of Nilotinib, a kinase inhibitor used in cancer therapy. This demonstrates the role of pyridyl-propenone structures as critical components in the discovery and development of pharmacologically active agents. Researchers design these molecules with the hypothesis that the combination of the chalcone backbone and the pyridyl moieties will lead to favorable interactions with biological targets. nih.gov

Fundamental Investigations into Organic Reaction Mechanisms and Reaction Pathways

The 1,3-di(pyridin-3-yl)prop-2-en-1-one scaffold is an excellent substrate for studying fundamental organic reaction mechanisms. The synthesis of chalcones itself, typically through a base-catalyzed Claisen-Schmidt condensation between a ketone and an aldehyde, is a classic reaction pathway. google.com

Furthermore, the α,β-unsaturated ketone system is susceptible to nucleophilic attack, most notably through Michael addition. This reaction is fundamental to many synthetic transformations. For example, a Michael-type addition is a key step in the Hantzsch-like pathway for the synthesis of 3,4-dihydropyridones, where a chalcone-like precursor reacts with a β-keto-ester and ammonia. nih.gov Studying the reactivity of 1,3-di(pyridin-3-yl)prop-2-en-1-one can provide insights into how the electron-withdrawing nature of the two pyridine rings influences the kinetics and regioselectivity of such addition reactions, contributing to a deeper understanding of these reaction pathways.

Contribution to the Broader Understanding of Chalcone Chemistry and its Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a major class of natural products that serve as precursors in the biosynthesis of flavonoids. nih.gov The study of synthetic analogues like 1,3-di(pyridin-3-yl)prop-2-en-1-one contributes significantly to the broader understanding of chalcone chemistry. By replacing the phenyl rings with pyridine rings, chemists can systematically investigate the electronic and steric effects on the molecule's properties and reactivity.

The introduction of pyridine moieties is a known strategy to modulate the biological and chemical properties of the chalcone scaffold. nih.gov Research into these derivatives helps to map structure-activity relationships, for example, in the development of novel antioxidants. nih.gov The insights gained from studying dipyridyl chalcones expand the chemical space of this important class of compounds, paving the way for derivatives with tailored characteristics.

Exploration in Coordination Chemistry: 1,3-Di(pyridin-3-yl)prop-2-en-1-one as a Ligand for Metal Complexes

The presence of two pyridyl nitrogen atoms and a carbonyl oxygen atom makes 1,3-di(pyridin-3-yl)prop-2-en-1-one and its tautomeric dione (B5365651) form, 1,3-di(pyridin-3-yl)propane-1,3-dione, excellent candidates for use as ligands in coordination chemistry. These molecules can act as chelating agents, binding to metal ions through multiple sites.

Studies on the closely related 1,3-di(pyridin-2-yl)propane-1,3-dione have shown that it can coordinate with metal ions like Nickel(II) and Cadmium(II). researchgate.net In these complexes, the ligand can bind to the metal center through its oxygen atoms, while the pyridyl nitrogen atoms may also participate in coordination, sometimes after protonation. researchgate.net This ability to form stable complexes with metal ions opens up possibilities for creating polynuclear metal complexes and metal-organic frameworks with potentially interesting catalytic or material properties. researchgate.netnih.gov The use of pyridyl-containing molecules as ligands is a robust area of research for creating functional coordination compounds. nih.gov

Applications in Supramolecular Chemistry and Crystal Engineering (e.g., through Non-Covalent Interactions)

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. 1,3-Di(pyridin-3-yl)prop-2-en-1-one is well-suited for these applications due to its rigid structure and the presence of aromatic pyridine rings.

Crystal structure analysis of the related compound 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione reveals the formation of supramolecular chains in the solid state. nih.gov These chains are held together by π–π stacking interactions between the pyridine rings of adjacent molecules, with an inter-centroid distance of 3.7662 Å. nih.gov Similarly, the simpler molecule trans-bis(pyridin-3-yl)ethylene self-assembles into two-dimensional arrays through a combination of C—H···N hydrogen bonds and C—H···π interactions. nsf.gov These findings underscore the potential of 1,3-di(pyridin-3-yl)prop-2-en-1-one to form predictable and well-defined solid-state architectures, which is a key goal of crystal engineering.

Investigation of Optical Properties for Advanced Materials (e.g., Luminescent Properties, pH-Responsiveness)

The conjugated system of 1,3-di(pyridin-3-yl)prop-2-en-1-one, combined with its ability to coordinate with metal ions, makes it a target for the development of advanced materials with specific optical properties. The electronic structure of such pyridyl-containing compounds suggests they may possess interesting photophysical characteristics.

For example, certain polynuclear metal complexes formed with the related 1,3-di(pyridin-2-yl)propane-1,3-dione ligand have been shown to exhibit luminescence. researchgate.net Furthermore, the incorporation of pyridyl-azaborine ligands into iridium(III) complexes has been used to create phosphorescent materials, where the pyridyl unit is essential for the chelating effect that leads to these optical properties. nih.gov The pyridine nitrogens in 1,3-di(pyridin-3-yl)prop-2-en-1-one can also be protonated, suggesting that its optical properties, such as absorption and fluorescence, could be responsive to changes in pH, making it a candidate for sensor applications.

Q & A

Q. What are the optimized synthetic routes for 1,3-Di(pyridin-3-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via Claisen-Schmidt condensation , involving 3-pyridinecarboxaldehyde and acetone in the presence of a base (e.g., NaOH or KOH) under ethanol or methanol reflux. Key parameters include:

- Temperature : Elevated temperatures (50–70°C) improve reaction kinetics but may increase side products.

- Base concentration : Excess base accelerates enolate formation but risks over-oxidation.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the chalcone derivative .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-Di(pyridin-3-yl)prop-2-en-1-one?

- NMR : and NMR confirm the α,β-unsaturated ketone structure (δ ~7.5–8.5 ppm for pyridyl protons, δ ~190 ppm for carbonyl carbon).

- FTIR : Strong absorption bands at ~1650–1680 cm (C=O stretch) and ~1600 cm (C=C conjugated with ketone).

- LC-MS : Molecular ion peak at m/z 226.3 (M) with fragmentation patterns validating the propenone bridge .

Q. What are the common chemical modifications of this chalcone, and how do they alter reactivity?

- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, altering electronic properties.

- Electrophilic substitution : Bromination at pyridyl rings (using Br/Fe catalyst) introduces halogen atoms for further functionalization.

- Oxidation : Hydrogen peroxide oxidizes the enone system, forming epoxides or sulfones .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of 1,3-Di(pyridin-3-yl)prop-2-en-1-one?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal:

Q. What crystallographic strategies resolve structural ambiguities in chalcone derivatives?

Q. How do nonlinear optical (NLO) properties of 1,3-Di(pyridin-3-yl)prop-2-en-1-one compare to its analogs?

Z-scan measurements (532 nm, 180 fs pulses) reveal:

Q. What role does hydrogen bonding play in supramolecular assemblies of this compound?

Intermolecular N–H···O and C–H···π interactions govern:

- Crystal packing : Formation of 1D chains or 2D sheets.

- Solubility : Polar solvents disrupt these networks, improving solubility for biological assays .

Q. How can catalytic systems (e.g., Fe2 _22O3 _33@SiO2 _22/In2 _22O3 _33) enhance synthetic efficiency?

Heterogeneous catalysts reduce reaction time from 24 hours to 4–6 hours by:

- Acid-base synergy : Lewis acid sites activate carbonyl groups.

- Reusability : >90% yield maintained over 5 cycles .

Methodological Guidelines

Q. Table 1: Optimization of Claisen-Schmidt Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base (NaOH) | 10–15 mol% | Maximizes enolate formation |

| Solvent | Ethanol (reflux) | Balances polarity and boiling point |

| Reaction Time | 6–8 hours | Minimizes side reactions |

Q. Table 2: Key Spectral Data for Characterization

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| NMR | δ 8.5–8.7 ppm (pyridyl H) | Confirms aromaticity |

| FTIR | 1655 cm (C=O) | Validates ketone |

| UV-Vis | λ ~350 nm | π→π* transition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.